molecular formula C16H16O3 B4774063 2-phenoxyethyl 3-methylbenzoate

2-phenoxyethyl 3-methylbenzoate

Cat. No. B4774063
M. Wt: 256.30 g/mol
InChI Key: CGEUORGGQPQIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxyethyl 3-methylbenzoate, also known as benzophenone-3 or BP-3, is a widely used organic compound that is commonly found in sunscreens, personal care products, and cosmetics. BP-3 is known for its ability to absorb and filter UV radiation, which makes it a popular ingredient in many sunscreens.

Mechanism of Action

BP-3 works by absorbing UV radiation and converting it into less harmful forms of energy, such as heat. When BP-3 absorbs UV radiation, it undergoes a process called photoexcitation, which results in the formation of a triplet state. This triplet state can then interact with other molecules, such as oxygen, to form reactive oxygen species (ROS). These ROS can cause damage to cells and tissues, which is why BP-3 is often used in combination with other UV filters to provide broad-spectrum protection.
Biochemical and Physiological Effects:
BP-3 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BP-3 can induce oxidative stress and DNA damage in human cells. In addition, BP-3 has been shown to have estrogenic activity, which means that it can mimic the effects of the hormone estrogen. This has raised concerns about the potential for BP-3 to disrupt the endocrine system and cause adverse health effects.

Advantages and Limitations for Lab Experiments

BP-3 is a widely used compound in laboratory experiments due to its ability to absorb and filter UV radiation. It is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, BP-3 has some limitations in laboratory experiments. For example, it can be difficult to accurately measure the amount of BP-3 that is absorbed by cells or tissues, which can make it challenging to determine its effects on biological systems.

Future Directions

There are several future directions for research on BP-3. One area of interest is the potential for BP-3 to cause adverse health effects, particularly in relation to its estrogenic activity. Further studies are needed to determine the extent of BP-3's estrogenic activity and its potential to disrupt the endocrine system. In addition, there is a need for research on the environmental impact of BP-3, particularly its potential to accumulate in aquatic ecosystems and affect aquatic organisms. Finally, there is a need for research on alternative UV filters that can provide effective protection without the potential for adverse health effects.

Scientific Research Applications

BP-3 has been extensively studied for its ability to absorb and filter UV radiation. It is commonly used in sunscreens and other personal care products to protect the skin from the harmful effects of UV radiation. In addition, BP-3 has been studied for its potential use in other applications, such as in the production of plastics and other materials that require UV stabilization.

properties

IUPAC Name

2-phenoxyethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13-6-5-7-14(12-13)16(17)19-11-10-18-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEUORGGQPQIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyethyl 3-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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